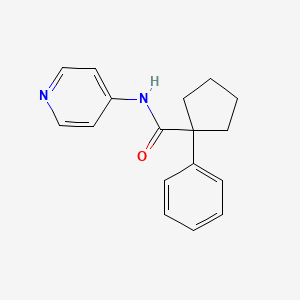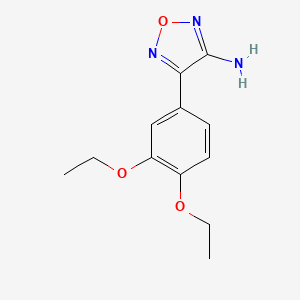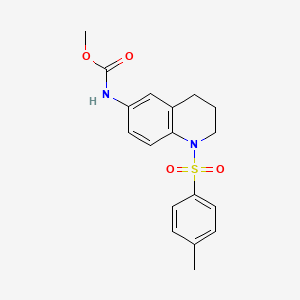
Methyl (1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“Methyl (1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)carbamate” is a chemical compound. It is a derivative of 1,2,3,4-tetrahydroquinoline, which is a tertiary amine . The compound is available for purchase from various chemical suppliers.
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroquinoline derivatives has been described in the literature. The reaction was first described by Pictet and Spengler in 1911, wherein phenylethylamine and dimethoxymethane were reacted in the presence of aqueous HCl at 100 °C to afford THIQ .
Molecular Structure Analysis
The molecular structure of 1,2,3,4-tetrahydroquinoline derivatives has been studied. For example, single X-ray crystal analysis of a related compound revealed the presence of strong resonance-assisted hydrogen bonds .
Chemical Reactions Analysis
1,2,3,4-Tetrahydroquinoline derivatives can interact with various biological targets. For example, 1-Methyl-1,2,3,4-tetrahydroisoquinoline can interact with agonistic conformation of dopamine (DA) receptors .
Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,3,4-tetrahydroquinoline derivatives have been reported. For example, the molecular weight of 1-Methyl-1,2,3,4-tetrahydroquinoline is 147.22 g/mol .
Scientific Research Applications
Antileukemic Activity
A study focused on the synthesis and evaluation of bis(carbamates) derived from pyrrole-fused tricyclic heterocycles, including structures related to Methyl (1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)carbamate, demonstrated significant in vivo activity against P388 lymphocytic leukemia. One compound, showcasing a similar structural motif, exhibited the highest level of activity, highlighting the potential of such compounds in antileukemic research (Anderson et al., 1988).
Synthesis and Stereochemistry
Research on the synthesis of medicinally important tetrahydroquinolines, including this compound, employed multicomponent one-pot synthesis techniques. The study provided insights into the regio- and stereo-chemistry of newly synthesized compounds using NMR techniques, highlighting the versatility of tetrahydroquinolines in medicinal chemistry (Kiran et al., 2012).
Donor-Acceptor Conjugated Polymers
In the field of materials science, alternating carbazole-quinoline and phenothiazine-quinoline donor-acceptor conjugated copolymers were synthesized. These studies explore the synthesis and photophysical properties of such polymers, indicating their potential applications in electronic and photonic devices. The research underscores the utility of this compound derivatives in developing materials with significant charge transfer characteristics (Jenekhe et al., 2001).
Acetylcholinesterase Inhibitors
A patent discloses carbamic acid esters of quinolin-6-ol and 1-substituted 1,2,3,4-tetrahydroquinolin-6-ols as novel inhibitors of acetylcholinesterase, including derivatives of this compound. These compounds showed cognitive improvements in vivo, comparable to standard Alzheimer's disease drugs, highlighting their potential in treating neurodegenerative diseases (Decker, 2007).
properties
IUPAC Name |
methyl N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-13-5-8-16(9-6-13)25(22,23)20-11-3-4-14-12-15(7-10-17(14)20)19-18(21)24-2/h5-10,12H,3-4,11H2,1-2H3,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFZHFNKDUZFHKZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)NC(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(3,4-dimethoxyphenyl)-7-(2-ethoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2363525.png)
![methyl 3-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]-5-methyl-1H-pyrrole-2-carboxylate](/img/structure/B2363527.png)
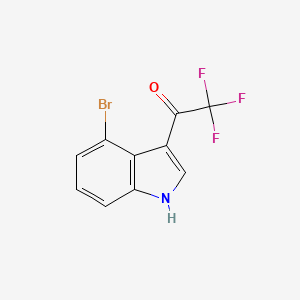
![2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(p-tolyl)acetamide](/img/structure/B2363530.png)
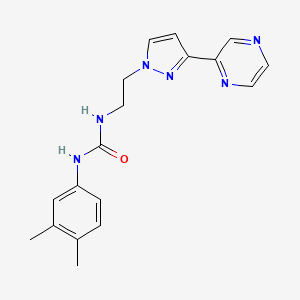
![2-(3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2363533.png)
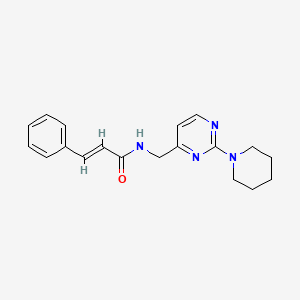


![1-(4-fluorophenyl)-N-[(pyridin-3-yl)methyl]cyclopropane-1-carboxamide](/img/structure/B2363539.png)

